1-Myristoyl-3-docosanoyl-rac-glycerol
Description
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester (CAS: Not explicitly listed in evidence) is a structured glyceride ester derived from docosanoic acid (C22:0) and a modified glycerol backbone. Its structure includes:
- Docosanoic acid (C22:0) esterified at the primary hydroxyl group of a propyl chain.
- A 2-hydroxy group on the central carbon of the propyl chain.
- A tetradecanoyloxy group (C14:0) at the terminal hydroxyl position via an ether linkage.
This compound is structurally classified as a mixed monoester-diglyceride, combining saturated fatty acids of varying chain lengths. It is hypothesized to exhibit unique physicochemical properties due to its branched esterification pattern, distinguishing it from simpler mono- or diesters .
Properties
IUPAC Name |
(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFSTFBCOKPTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester typically involves esterification reactions. One common method is the reaction of docosanoic acid with 2-hydroxy-3-[(1-oxotetradecyl)oxy]propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester.
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the formulation of lipid-based drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in cosmetic formulations for its emollient properties.
Mechanism of Action
The mechanism of action of docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing docosanoic acid and the corresponding alcohol. These metabolites can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Docosanoic Acid 2,3-Dihydroxypropyl Ester
- Structure: Monoester of docosanoic acid with glycerol, leaving two free hydroxyl groups.
- Source : Isolated from Sapium baccatum stem bark and licorice aerial parts .
- Key Differences: The target compound has an additional tetradecanoyloxy group at the terminal hydroxyl, increasing hydrophobicity. Higher molecular weight (C22 + C14 chains vs. C22 alone) likely reduces solubility in polar solvents compared to the monoester .
- Bioactivity: The monoester (Glyceryl Behenate) is used as a pharmaceutical excipient due to its emulsifying properties, while the target compound’s dual esterification may enhance membrane permeability in drug delivery .
2-Hydroxy-3-[(9E)-9-Octadecenoyloxy]Propyl (9E)-9-Octadecenoate
- Structure : 1,3-Diacylglycerol with two unsaturated oleate (C18:1) chains.
- Source : Identified in Albizia lebbeck stem bark .
- Key Differences :
- Unsaturated vs. saturated chains: The target compound’s saturated C22 and C14 chains confer higher melting points and rigidity compared to the fluid, unsaturated oleate esters.
- Biological implications: Unsaturated diesters in A. lebbeck exhibit cytotoxic activity, whereas saturated analogs like the target compound may prioritize structural roles in lipid bilayers .
Tetracosanoic Acid 2,3-Dihydroxypropyl Ester
- Structure: Monoester of tetracosanoic acid (C24:0) with glycerol.
- Source: Co-isolated with docosanoic acid esters in Edgeworthia chrysantha .
- Key Differences: Chain length: C24 vs. C22 in the target compound. Longer chains increase hydrophobicity and may reduce metabolic turnover rates. Both compounds are associated with plant antimicrobial defenses, but the tetracosanoate’s extended chain could enhance lipid-layer disruption in microbial membranes .
Decanoic Acid, 2-Hydroxy-3-[(1-Oxooctyl)Oxy]Propyl Ester
- Structure : Shorter-chain analog with C10 and C8 acyl groups.
- Properties : Lower molecular weight (372.54 g/mol) increases volatility and solubility in organic solvents compared to the target compound’s higher molecular weight (estimated ~636 g/mol) .
- Applications : Short-chain esters are often used in fragrances, whereas long-chain analogs like the target compound may serve as stabilizers in cosmetics or nutraceuticals .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Glyceride Esters
*Estimated based on analogous structures.
Research Findings and Implications
- Antimicrobial Activity : Esters with longer saturated chains (e.g., C22:0, C24:0) demonstrate stronger membrane-disrupting effects against Gram-positive bacteria compared to unsaturated analogs .
- Metabolic Stability : The target compound’s dual esterification may slow enzymatic hydrolysis, prolonging its bioavailability in drug formulations .
- Industrial Relevance : Mixed-chain glycerides are emerging as sustainable alternatives to synthetic surfactants, with the target compound’s structure offering tunable hydrophobicity for niche applications .
Biological Activity
Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid (C22H44O2) with significant biological activity. The compound , Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester , is a derivative that exhibits various biological properties, making it a subject of interest in pharmacological and biochemical research.
Chemical Structure and Properties
- Molecular Formula : C22H44O2
- Molecular Weight : 340.5836 g/mol
- CAS Registry Number : 112-85-6
- IUPAC Name : 2-Hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester of docosanoic acid
The structure consists of a long hydrocarbon chain with a hydroxyl group and an ester functional group, which contributes to its solubility and interaction with biological membranes.
Biological Activity
1. Anti-inflammatory Effects
Docosanoic acid derivatives have been shown to possess anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For instance, studies have demonstrated that docosanoic acid can reduce the expression of cyclooxygenase-2 (COX-2) in macrophages, thus decreasing inflammation in various models of inflammatory diseases .
2. Neuroprotective Properties
The neuroprotective potential of docosanoic acid derivatives is notable, particularly in the context of neurodegenerative diseases. The compound has been observed to prevent neuronal cell death induced by oxidative stress and to promote neuronal survival in vitro. This suggests its potential use in therapies for conditions such as Alzheimer's disease.
3. Antimicrobial Activity
Docosanoic acid has exhibited antimicrobial properties against several pathogens. Studies have reported its efficacy against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .
Case Studies
Case Study 1: In Vivo Toxicity Assessment
A study evaluated the oral toxicity of docosanoic acid in rats, determining an LD50 greater than 2000 mg/kg. No significant adverse effects were observed at doses up to 1000 mg/kg/day over a prolonged period. This indicates a favorable safety profile for the compound when administered orally .
Case Study 2: Anti-inflammatory Mechanism Investigation
In a controlled experiment, docosanoic acid was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results showed that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory responses .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H44O2 |
| Molecular Weight | 340.58 g/mol |
| CAS Registry Number | 112-85-6 |
| LD50 (Oral, Rats) | >2000 mg/kg |
| NOAEL | 1000 mg/kg/day |
| Biological Activity | Effect |
|---|---|
| Anti-inflammatory | Reduces COX-2 expression |
| Neuroprotective | Prevents oxidative stress |
| Antimicrobial | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester?
- Methodology : The ester can be synthesized via acid-catalyzed esterification. For example, reacting docosanoic acid with glycerol derivatives (e.g., 2-hydroxy-3-(tetradecanoyloxy)propanol) using sulfuric acid as a catalyst. Purification typically involves column chromatography or recrystallization. Characterization should include NMR (¹H/¹³C) for structural confirmation, FTIR for functional groups (ester C=O at ~1740 cm⁻¹), and mass spectrometry for molecular weight validation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, which may cause irritation (Category 2 skin/eye hazard per GHS classification). Work under fume hoods to minimize inhalation of aerosols.
- Storage : Store in sealed containers at 2–8°C, away from ignition sources, and ensure proper ventilation. Refer to analogous safety data for structurally similar esters, which highlight risks of respiratory irritation (H335) and environmental toxicity (H413) .
Q. Which analytical techniques are most reliable for assessing purity and structural integrity?
- Primary Methods :
- NMR Spectroscopy : Confirms ester linkages and hydroxyl group positioning.
- HPLC-MS : Quantifies purity and detects trace impurities.
- Differential Scanning Calorimetry (DSC) : Evaluates thermal stability and phase transitions.
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this ester’s synthesis?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and regioselectivity. Pair computational results with experimental validation via kinetic studies (e.g., varying temperature/catalysts). The ICReDD framework integrates such hybrid methodologies for efficient reaction design .
Q. What experimental design strategies minimize variability in synthesis yield?
- Statistical Design : Apply factorial design (e.g., Box-Behnken) to test variables like catalyst concentration, temperature, and reaction time. Response Surface Methodology (RSM) optimizes conditions with minimal experimental runs. For example, a 3-factor design reduces trials by 50% while identifying critical interactions .
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) from different studies be resolved?
- Resolution : Perform replicate calorimetry experiments (e.g., bomb calorimetry) under standardized conditions. Cross-validate using computational thermochemistry (e.g., COSMO-RS) and compare with aggregated datasets from authoritative sources like NIST .
Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?
- Challenges : Batch-to-batch variability in esterification due to heat/mass transfer limitations.
- Solutions : Use continuous-flow reactors with in-line FTIR monitoring for real-time adjustment. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales .
Q. How does the compound’s amphiphilic structure influence its interactions in lipid-based systems?
- Analysis : The long alkyl chain (C22) and polar ester/ether groups enable micelle or bilayer formation. Techniques like Small-Angle X-ray Scattering (SAXS) and Langmuir trough experiments quantify critical micellar concentration (CMC) and interfacial behavior. Compare with structurally analogous lysophosphatidic acids for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
